4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
This compound belongs to the class of pyrrolo[3,2,1-ij]quinolin-4-one derivatives functionalized with a benzenesulfonamide group and a bromo substituent. The core structure includes a tricyclic pyrroloquinoline scaffold, which is often associated with diverse biological activities, such as enzyme inhibition or receptor modulation . The sulfonamide group contributes to hydrogen-bonding interactions, a common feature in pharmacologically active molecules .
Properties
IUPAC Name |
4-bromo-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c18-13-2-4-15(5-3-13)24(22,23)19-14-9-11-1-6-16(21)20-8-7-12(10-14)17(11)20/h2-5,9-10,19H,1,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYTVYBWIGVIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline core.
Sulfonamide Formation: The final step involves the reaction of the brominated pyrroloquinoline with a sulfonamide derivative under suitable conditions, often using a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the quinoline and sulfonamide moieties.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Scientific Research Applications
4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can serve as a probe to study biological pathways and interactions, especially those involving sulfonamide-sensitive enzymes.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The sulfonamide group is known to interact with enzyme active sites, while the bromine atom and quinoline core can enhance binding affinity and specificity.
Comparison with Similar Compounds
Sulfonamide Derivatives with Halogen Substituents
Several analogs share the benzenesulfonamide-pyrroloquinoline scaffold but differ in halogen substituents and aryl group modifications (Table 1):
Key Observations :
Acylated Pyrroloquinoline Derivatives
Compounds with acyl groups instead of sulfonamide exhibit distinct physicochemical properties (Table 2):
Key Observations :
- Acyl vs. Sulfonamide : Acylated derivatives (e.g., 15b) lack the sulfonamide’s polar SO₂ group, reducing solubility in aqueous media but improving lipophilicity .
- Substituent Effects : Electron-donating groups (e.g., methoxy in 11a) deshield adjacent protons, shifting NMR signals upfield compared to bromine-containing analogs .
Enzyme-Targeting Analogs
- ABBV-075/Mivebresib (): A pyrrolopyridone-based BET inhibitor with a sulfonamide group. Its potency (IC₅₀ < 10 nM) highlights the importance of hydrogen-bonding motifs in enzyme interactions .
- CYP Inhibitors (): Pyrroloquinolin-4-one derivatives with hydroxy-methyl substituents (e.g., 14a) show moderate CYP inhibition (IC₅₀ ~1–10 µM), suggesting the scaffold’s versatility in targeting heme-containing enzymes .
Biological Activity
4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine under acidic conditions to yield the desired pyrroloquinoline structure. The presence of the sulfonamide group enhances its pharmacological profile by increasing solubility and bioavailability.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Study Findings : A study evaluating various quinoline derivatives demonstrated that certain structures showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 125 to 250 μg/mL against tested strains .
Anticancer Activity
The compound has also been evaluated for anticancer properties:
- In Vitro Studies : In vitro evaluations showed that derivatives of similar structures exhibited high inhibitory effects on various tumor cell lines. For example, tetrazolo[1,5-a]quinoxaline derivatives demonstrated superior activity compared to doxorubicin in inhibiting tumor growth .
The mechanism of action for this compound involves interaction with specific biological targets:
- Enzyme Inhibition : It acts as a competitive inhibitor of enzymes involved in critical metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthetase, disrupting folic acid synthesis in bacteria .
- Cellular Pathways : The compound may interfere with signaling pathways essential for cell proliferation and survival in cancer cells.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
